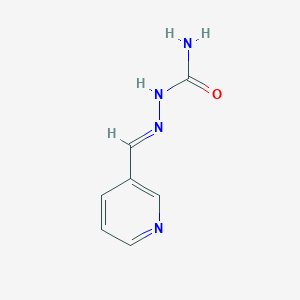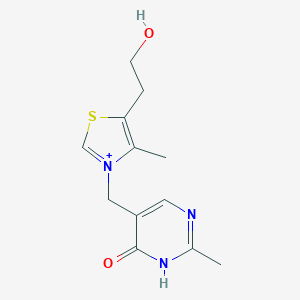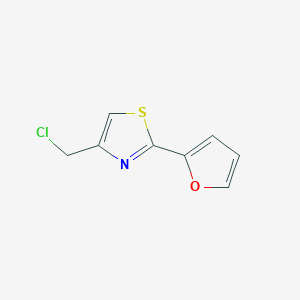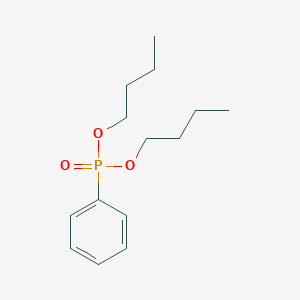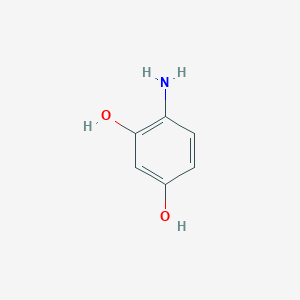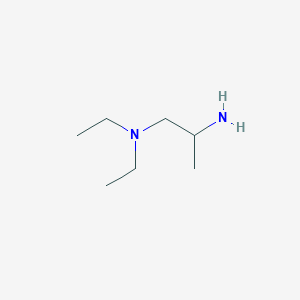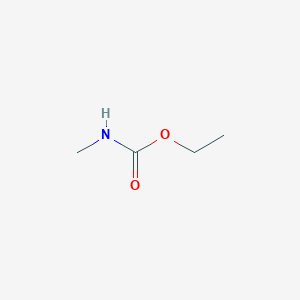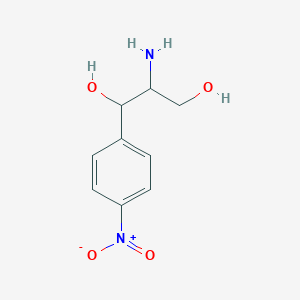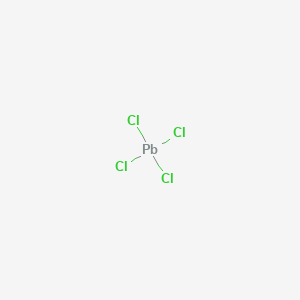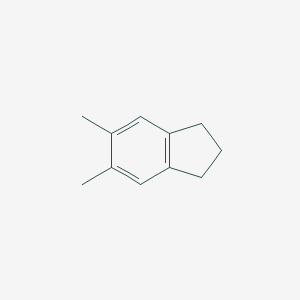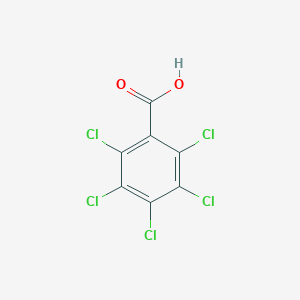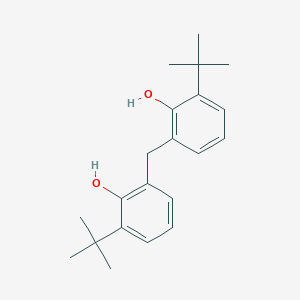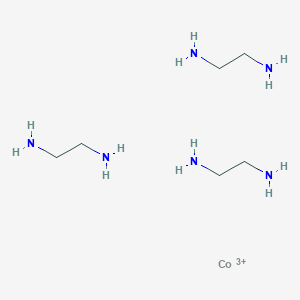
Tris(ethylenediamine)cobalt(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(ethylenediamine)cobalt(III) is a coordination complex of cobalt(III) with three ethylenediamine ligands. This complex is widely used in scientific research due to its unique properties, including its ability to bind to DNA and its redox activity. In
Applications De Recherche Scientifique
Tris(ethylenediamine)cobalt(III) has a wide range of scientific research applications, including DNA binding studies, redox reactions, and electrochemical studies. It has been used in DNA cleavage studies, where it binds to DNA and cleaves the phosphodiester backbone in the presence of hydrogen peroxide. It has also been used in redox reactions, where it can be reduced to cobalt(II) and oxidized back to cobalt(III) in a reversible manner. Tris(ethylenediamine)cobalt(III) has also been used in electrochemical studies, where it can be used as a mediator in electrochemical reactions.
Mécanisme D'action
The mechanism of action of tris(ethylenediamine)cobalt(III) is complex and depends on the specific application. In DNA cleavage studies, tris(ethylenediamine)cobalt(III) binds to DNA and cleaves the phosphodiester backbone in the presence of hydrogen peroxide. The exact mechanism of this reaction is still under investigation. In redox reactions, tris(ethylenediamine)cobalt(III) can be reduced to cobalt(II) and oxidized back to cobalt(III) in a reversible manner, allowing it to act as a redox mediator. In electrochemical studies, tris(ethylenediamine)cobalt(III) can be used as a mediator in electrochemical reactions, facilitating the transfer of electrons between the electrode and the analyte.
Effets Biochimiques Et Physiologiques
Tris(ethylenediamine)cobalt(III) has been shown to have biochemical and physiological effects in vitro. It has been shown to inhibit the growth of cancer cells in vitro, possibly through its ability to bind to DNA and induce DNA damage. However, the physiological effects of tris(ethylenediamine)cobalt(III) in vivo are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
Tris(ethylenediamine)cobalt(III) has several advantages for lab experiments, including its ability to bind to DNA and its redox activity. It is also relatively easy to synthesize and purify. However, tris(ethylenediamine)cobalt(III) has several limitations, including its potential toxicity and the need for careful handling due to its redox activity.
Orientations Futures
There are several future directions for research on tris(ethylenediamine)cobalt(III). One area of research is the development of new DNA cleavage agents based on tris(ethylenediamine)cobalt(III) that are more selective and less toxic. Another area of research is the use of tris(ethylenediamine)cobalt(III) as a redox mediator in electrochemical sensors and biosensors. Finally, the physiological effects of tris(ethylenediamine)cobalt(III) in vivo need to be further investigated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
Tris(ethylenediamine)cobalt(III) can be synthesized by reacting cobalt(II) chloride with ethylenediamine in the presence of a strong base, such as sodium hydroxide. The resulting cobalt(II) ethylenediamine complex is then oxidized with a strong oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to form tris(ethylenediamine)cobalt(III).
Propriétés
Numéro CAS |
14878-41-2 |
|---|---|
Nom du produit |
Tris(ethylenediamine)cobalt(III) |
Formule moléculaire |
C6H24CoN6+3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
cobalt(3+);ethane-1,2-diamine |
InChI |
InChI=1S/3C2H8N2.Co/c3*3-1-2-4;/h3*1-4H2;/q;;;+3 |
Clé InChI |
JHBWUDJPQWKJHP-UHFFFAOYSA-N |
SMILES |
C(CN)N.C(CN)N.C(CN)N.[Co+3] |
SMILES canonique |
C(CN)N.C(CN)N.C(CN)N.[Co+3] |
Autres numéros CAS |
14878-41-2 |
Numéros CAS associés |
13408-73-6 (trichloride) |
Synonymes |
Co(en)3 cobalt(III) tris(ethylenediamine) tris(ethylenediamine)cobalt(III) tris(ethylenediamine)cobalt(III) triiodide tris(ethylenediamine)cobalt(III), hydrate, tribromide tris(ethylenediamine)cobalt(III), trichloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



